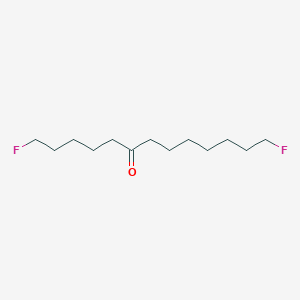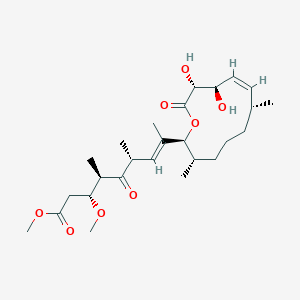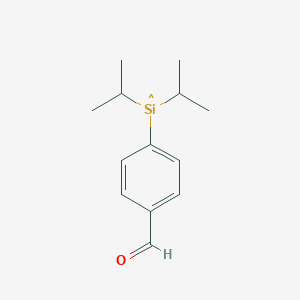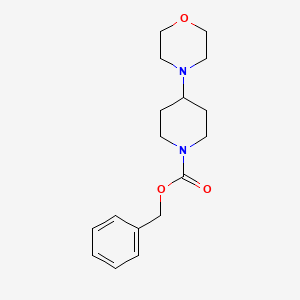
(5S)-5-(1-(Dimethylamino)propan-2-yl)-5-ethylimidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5S)-5-(1-(Dimethylamino)propan-2-yl)-5-ethylimidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique structural features.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-(1-(Dimethylamino)propan-2-yl)-5-ethylimidazolidine-2,4-dione typically involves the reaction of ethyl-substituted imidazolidine with dimethylamino-propan-2-yl derivatives under controlled conditions. The reaction may require specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise temperature and pressure controls. The use of automated systems for monitoring and adjusting reaction parameters would be essential to maintain consistency and efficiency.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, potentially leading to the formation of imidazolidine-2,4-dione derivatives with different oxidation states.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution Reagents: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce more reduced forms of the compound.
科学的研究の応用
Chemistry
In chemistry, (5S)-5-(1-(Dimethylamino)propan-2-yl)-5-ethylimidazolidine-2,4-dione is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound may be investigated for its potential effects on cellular processes. Its interaction with biological molecules could provide insights into new therapeutic targets.
Medicine
In medicine, the compound could be explored for its potential as a drug candidate. Its structural features may allow it to interact with specific biological targets, leading to therapeutic effects.
Industry
Industrially, the compound may find applications in the development of new materials or as a precursor in the synthesis of other valuable compounds.
作用機序
The mechanism of action of (5S)-5-(1-(Dimethylamino)propan-2-yl)-5-ethylimidazolidine-2,4-dione involves its interaction with specific molecular targets. These interactions may modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways would depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Imidazolidine-2,4-dione Derivatives: Compounds with similar core structures but different substituents.
Dimethylamino Derivatives: Compounds with the dimethylamino group attached to different core structures.
Uniqueness
The uniqueness of (5S)-5-(1-(Dimethylamino)propan-2-yl)-5-ethylimidazolidine-2,4-dione lies in its specific stereochemistry and the combination of functional groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C10H19N3O2 |
|---|---|
分子量 |
213.28 g/mol |
IUPAC名 |
(5S)-5-[1-(dimethylamino)propan-2-yl]-5-ethylimidazolidine-2,4-dione |
InChI |
InChI=1S/C10H19N3O2/c1-5-10(7(2)6-13(3)4)8(14)11-9(15)12-10/h7H,5-6H2,1-4H3,(H2,11,12,14,15)/t7?,10-/m0/s1 |
InChIキー |
PWPYQYJNESQMBG-MHPPCMCBSA-N |
異性体SMILES |
CC[C@@]1(C(=O)NC(=O)N1)C(C)CN(C)C |
正規SMILES |
CCC1(C(=O)NC(=O)N1)C(C)CN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-Bromo-7-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B12834124.png)
![trisodium;[[[(2R,3S,4R,5R)-5-[5-[(E)-3-aminoprop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12834133.png)
![7-chloro-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12834139.png)

![Tetrahydro-2H-pyran-4-yl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12834147.png)
![1-(9-Azabicyclo[6.1.0]non-9-yl)-2,2,2-trifluoroethanone](/img/structure/B12834149.png)
![tert-Butyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B12834150.png)

![6-(2-Fluoropropan-2-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B12834156.png)

